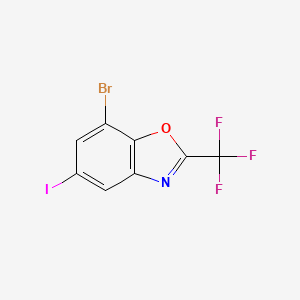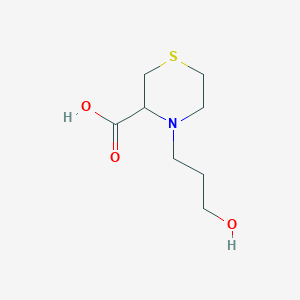
3-Hydroxy-4-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methyl-2-nitrobenzamide is an organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzamide typically involves the direct condensation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid with an appropriate amine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields of the desired product.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-Hydroxy-4-methyl-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-methyl-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biomolecules. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methylbenzamide
- 4-Methyl-2-nitrobenzamide
- 3-Hydroxy-2-nitrobenzamide
Comparison: 3-Hydroxy-4-methyl-2-nitrobenzamide is unique due to the simultaneous presence of hydroxyl, methyl, and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its similar compounds. For example, the presence of the hydroxyl group enhances its solubility and reactivity in aqueous environments, while the nitro group contributes to its potential biological activities .
Propriétés
Formule moléculaire |
C8H8N2O4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-hydroxy-4-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-3-5(8(9)12)6(7(4)11)10(13)14/h2-3,11H,1H3,(H2,9,12) |
Clé InChI |
GEZKBRUOJBHRJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



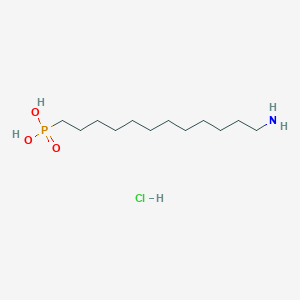

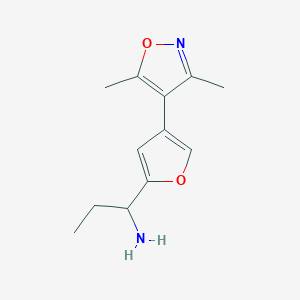

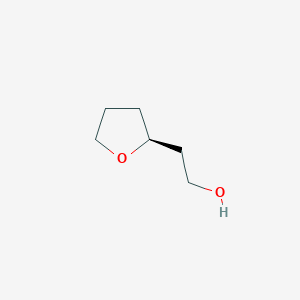
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

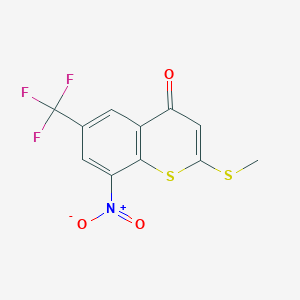
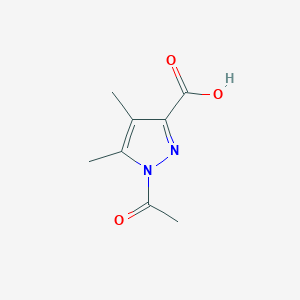
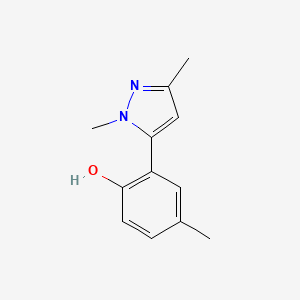
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
